3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are epidermal growth factor receptor (EGFR) kinase and microtubules . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cell division.
Mode of Action
The compound interacts with its targets by inhibiting both EGFR kinase activity and tubulin polymerization . It binds to tubulin in the colchicine site, preventing the assembly of microtubules . Simultaneously, it inhibits EGFR activity, disrupting the signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR kinase activity disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation. The inhibition of tubulin polymerization affects the formation of the mitotic spindle, thereby disrupting cell division .
Result of Action
The compound exhibits potent antiproliferative activity, as evidenced by its low half-maximal inhibitory concentration (IC50) values . This suggests that it effectively inhibits cell proliferation, likely due to its dual inhibition of EGFR kinase activity and tubulin polymerization .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-10-8-17(9-11-18)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQPDRPLIUXLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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